(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1706497-92-8
VCID: VC6951103
InChI: InChI=1S/C18H19NO4S/c1-12-3-7-17(24-12)16(21-2)10-19-18(20)8-5-13-4-6-14-15(9-13)23-11-22-14/h3-9,16H,10-11H2,1-2H3,(H,19,20)/b8-5+
SMILES: CC1=CC=C(S1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OC
Molecular Formula: C18H19NO4S
Molecular Weight: 345.41

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide

CAS No.: 1706497-92-8

Cat. No.: VC6951103

Molecular Formula: C18H19NO4S

Molecular Weight: 345.41

* For research use only. Not for human or veterinary use.

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide - 1706497-92-8

Specification

CAS No. 1706497-92-8
Molecular Formula C18H19NO4S
Molecular Weight 345.41
IUPAC Name (E)-3-(1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide
Standard InChI InChI=1S/C18H19NO4S/c1-12-3-7-17(24-12)16(21-2)10-19-18(20)8-5-13-4-6-14-15(9-13)23-11-22-14/h3-9,16H,10-11H2,1-2H3,(H,19,20)/b8-5+
Standard InChI Key ZPEYRCZKDVZVOT-VMPITWQZSA-N
SMILES CC1=CC=C(S1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (E)-3-(benzo[d]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide, delineates its core structure:

  • Benzo[d]dioxol-5-yl: A fused bicyclic aromatic system (1,3-benzodioxole) known for enhancing metabolic stability and binding affinity in pharmacophores .

  • Acrylamide backbone: The (E)-configured α,β-unsaturated amide introduces rigidity and potential electrophilic reactivity, enabling covalent interactions with biological targets.

  • 2-Methoxy-2-(5-methylthiophen-2-yl)ethyl group: A branched aliphatic chain featuring a methoxy oxygen and a substituted thiophene ring, which may influence solubility and target selectivity .

The molecular formula is C₁₉H₂₁NO₄S, with a calculated molecular weight of 359.44 g/mol. Key structural features are summarized below:

PropertyValue
Molecular FormulaC₁₉H₂₁NO₄S
Molecular Weight359.44 g/mol
Key Functional GroupsBenzo[d]dioxole, acrylamide, thiophene
Stereochemistry(E)-configuration at acrylamide

Physicochemical Characteristics

While experimental data for this specific compound are sparse, predictions based on analogs suggest:

  • LogP: ~2.8 (moderate lipophilicity, suitable for blood-brain barrier penetration) .

  • Solubility: Limited aqueous solubility due to aromatic and thiophene groups; enhanced in polar aprotic solvents.

  • Stability: Susceptible to hydrolysis at the acrylamide double bond under acidic or basic conditions.

Synthesis and Manufacturing

Synthetic Pathways

The compound can be synthesized through a multi-step sequence:

  • Acrylic Acid Derivative Preparation:

    • Condensation of benzo[d]dioxole-5-carbaldehyde with malonic acid via Knoevenagel reaction yields (E)-3-(benzo[d][1,dioxol-5-yl)acrylic acid.

  • Amine Intermediate Synthesis:

    • Nucleophilic substitution of 5-methylthiophen-2-ylmagnesium bromide with epichlorohydrin, followed by methoxylation, produces 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine .

  • Amidation Reaction:

    • Coupling the acrylic acid derivative with the amine using carbodiimide reagents (e.g., EDCl/HOBt) forms the target acrylamide.

Key Reaction:

(E)-3-(benzo[d][1][3]dioxol-5-yl)acrylic acid+2-methoxy-2-(5-methylthiophen-2-yl)ethylamineEDCl/HOBtTarget Compound\text{(E)-3-(benzo[d][1][3]dioxol-5-yl)acrylic acid} + \text{2-methoxy-2-(5-methylthiophen-2-yl)ethylamine} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound}

Purification and Optimization

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) isolates the (E)-isomer.

  • Crystallization: Recrystallization from ethanol/water improves purity (>95% by HPLC) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.62 (d, J = 15.6 Hz, 1H, CH=CO), 6.85–6.40 (m, 5H, aromatic), 4.25 (m, 1H, CH(OCH₃)), 3.40 (s, 3H, OCH₃), 2.45 (s, 3H, thiophene-CH₃) .

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=C acrylamide).

Target AreaRationaleReference Analog
OncologyBenzo[d]dioxole derivatives inhibit HDAC and topoisomerases .Vorinostat (SAHA)
NeurodegenerationThiophene-containing compounds modulate Aβ aggregation in Alzheimer’s .Donepezil
InflammationAcrylamides suppress COX-2 and TNF-α in murine models.Celecoxib

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The compound serves as a scaffold for introducing substituents at the thiophene or methoxy positions to enhance potency .

  • PROTAC Development: The acrylamide’s electrophilicity enables conjugation to E3 ligase ligands for targeted protein degradation.

Materials Science

  • Polymer Additive: Acrylamide derivatives improve thermal stability in polyurethanes.

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